molecular formula C9H14N2 B14353528 2-[2-(Aminomethyl)phenyl]ethan-1-amine CAS No. 90565-21-2

2-[2-(Aminomethyl)phenyl]ethan-1-amine

Cat. No.: B14353528
CAS No.: 90565-21-2
M. Wt: 150.22 g/mol
InChI Key: JUTSLNNVUDLPLD-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)phenyl]ethan-1-amine is a high-purity organic compound with the molecular formula C9H14N2 and an average molecular weight of 150.23 g/mol. This arylalkylamine features both a phenethylamine backbone and a benzylamine group, presenting a multifunctional scaffold for advanced chemical synthesis and pharmaceutical research[a citation:5]. As a building block, it is valuable for developing novel chemical entities, particularly in medicinal chemistry where similar structures are investigated for their biological activity . Researchers utilize this compound in the synthesis of more complex molecules, such as potential ligands for neurological targets or intermediates for active pharmaceutical ingredients (APIs). The presence of two primary amine functional groups allows for diverse derivatization, enabling its incorporation into larger molecular frameworks, peptides, or combinatorial libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. It is the responsibility of the purchaser to determine the product's suitability for their specific application. Researchers should handle this material with appropriate precautions, as amines can be corrosive and may cause severe skin burns and eye damage. It is recommended to store the product in a cool, dry place, potentially under an inert atmosphere for long-term stability . For comprehensive safety and handling instructions, please consult the Safety Data Sheet (SDS).

Properties

CAS No.

90565-21-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-[2-(aminomethyl)phenyl]ethanamine

InChI

InChI=1S/C9H14N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10-11H2

InChI Key

JUTSLNNVUDLPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)CN

Origin of Product

United States

Preparation Methods

Hexamethylenetetramine-Mediated Amination

A patent by US7094928B2 details the use of hexamethylenetetramine (hexamine) for synthesizing aminomethanone intermediates. In this method, 1-(2,5-dimethoxyphenyl)-2-bromoethanone reacts with hexamine in a tetrahydrofuran (THF)-water solvent system. The aqueous phase facilitates rapid complex formation, completing the reaction within 30 minutes—a significant improvement over traditional 24-hour protocols. Subsequent digestion with methanol and hydrochloric acid yields 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone with 99% purity after acetone washing.

This approach minimizes polymeric byproducts through controlled water addition, ensuring efficient stirring. The use of THF-water mixtures enhances reaction kinetics, making it scalable for industrial applications.

Nucleophilic Substitution of Halogenated Intermediates

Bromoethanol Derivatives and Amine Alkylation

US3536712A discloses a method where 1-(2-amino-3',5'-dibromo-phenyl)-2-bromoethanol reacts with diethylamine in carbon tetrachloride under reflux. After 48 hours, the product is purified via silica gel chromatography, yielding 1-(2'-amino-3',5'-dibromo-phenyl)-2-diethylaminoethanol hydrochloride with a melting point of 177–178°C. This two-step process involves:

  • Bromination : Introducing bromine to aromatic precursors.
  • Amine Substitution : Displacing bromide with amines under basic conditions.

The protocol highlights the importance of solvent choice; carbon tetrachloride minimizes side reactions compared to polar aprotic solvents.

Protection-Deprotection Strategies for Amine Functionalization

Trityl Group Protection in Enantioselective Synthesis

A study in ACS Omega (2020) employs trityl (triphenylmethyl) groups to protect amines during Horner–Wadsworth–Emmons reactions. For example, 2-phenyl-2-(tritylamino)ethan-1-ol is synthesized by treating benzylamine derivatives with triphenylmethyl chloride in dichloromethane and triethylamine. The trityl group stabilizes the amine during subsequent oxidation and coupling steps, which is critical for achieving enantiomeric excesses >90% in final products.

Deprotection involves acidic hydrolysis, restoring the primary amine without degrading the ethane backbone. This method is particularly effective for synthesizing stereochemically pure variants of 2-[2-(aminomethyl)phenyl]ethan-1-amine.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents/Conditions Yield Purity
Reductive Amination 1-(2,5-dimethoxyphenyl)-2-bromoethanone Hexamine, THF-H₂O, HCl/MeOH 85% 99%
Amine Alkylation 1-(2-amino-3',5'-dibromo-phenyl)-2-bromoethanol Diethylamine, CCl₄, reflux 72% 95%
Trityl Protection Benzylamine derivatives Trityl chloride, Et₃N, DCM 68% 98%

Key Observations :

  • Reductive Amination offers the highest yield (85%) and purity, ideal for bulk synthesis.
  • Amine Alkylation requires harsh conditions but provides access to halogenated derivatives.
  • Trityl Protection enables stereochemical control but involves additional deprotection steps.

Mechanistic Insights and Reaction Optimization

Solvent Effects on Reaction Kinetics

The THF-water system in reductive amination accelerates nucleophilic attack by hexamine due to improved solubility of ionic intermediates. Conversely, carbon tetrachloride in amine alkylization suppresses solvolysis, favoring SN2 mechanisms.

Byproduct Mitigation Strategies

  • Polymerization Control : Adding 10–15% water in THF reduces polymeric byproducts from 20% to <5%.
  • Selective Reductions : Sodium borohydride preferentially reduces ketones over azides, avoiding over-reduction.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various signaling pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[2-(Aminomethyl)phenyl]ethan-1-amine with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[2-(Aminomethyl)phenyl]ethan-1-amine Aminomethyl C₉H₁₄N₂ 150.22 High polarity due to primary amine; potential for hydrogen bonding; likely pharmaceutical intermediate -
2-[2-(Trifluoromethyl)phenyl]ethan-1-amine Trifluoromethyl C₉H₁₀F₃N 189.18 Electron-withdrawing CF₃ group enhances metabolic stability; used in FFAR1/FFAR4 modulators
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine Difluoromethoxy C₉H₁₁F₂NO 191.19 Lipophilic substituent improves membrane permeability; intermediate in allosteric modulator synthesis
2-(2-Ethylphenyl)ethan-1-amine Ethyl C₁₀H₁₅N 149.24 Hydrophobic ethyl group reduces solubility; structural studies and intermediate synthesis
2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethan-1-amine 2,5-Dimethoxy, 4-propylsulfanyl C₁₃H₂₁NO₂S 255.38 Bulky substituents increase steric hindrance; metabolite in psychoactive compound studies
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine Benzo[b]thiophenyl, methyl C₁₁H₁₃NS 191.29 Heterocyclic substituent enhances π-π interactions; potential in kinase inhibitor design

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but reduce nucleophilicity. Electron-donating groups (e.g., aminomethyl in the target compound) enhance polarity and hydrogen-bonding capacity, favoring interactions with biological targets.

Solubility and Lipophilicity: The aminomethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like 2-(2-ethylphenyl)ethan-1-amine . Difluoromethoxy and trifluoromethyl substituents balance lipophilicity and permeability, making them suitable for central nervous system (CNS) drug candidates .

Biological Activity :

  • Compounds with sulfur-containing substituents (e.g., propylsulfanyl in ) exhibit varied pharmacokinetic profiles due to sulfur’s metabolic susceptibility.
  • Heterocyclic derivatives (e.g., benzothiophenyl in ) show enhanced binding affinity in enzyme inhibition assays.

Synthetic Utility :

  • Ethylamine derivatives with simple substituents (e.g., ethyl, methyl) are preferred for straightforward functionalization .
  • Complex substituents (e.g., pyrrolidin-1-yl ethoxy in ) require multi-step syntheses but offer tailored receptor interactions.

Research Findings and Trends

Pharmacological Potential: Analogs of 2-[2-(Aminomethyl)phenyl]ethan-1-amine are frequently explored as intermediates for G protein-coupled receptor (GPCR) modulators, such as FFAR1/FFAR4 allosteric regulators . Substituents like trifluoromethyl and difluoromethoxy are prioritized in drug discovery for their balance of stability and bioavailability .

Material Science Applications :

  • Ethylamine derivatives serve as building blocks for hybrid polymers and self-assembling materials, leveraging their amine reactivity .

Analytical Data :

  • LCMS profiles (e.g., [M+H]+ = 274.0 for trifluoromethyl analog ) highlight the utility of mass spectrometry in characterizing these compounds.

Q & A

Q. What are the recommended safety protocols for handling 2-[2-(Aminomethyl)phenyl]ethan-1-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • Waste Disposal: Segregate waste and consult certified hazardous waste disposal services to prevent environmental contamination .
  • Toxicity Note: Due to insufficient toxicological data, assume acute toxicity and apply ALARA (As Low As Reasonably Achievable) principles .

Q. What synthetic routes are commonly employed for preparing 2-[2-(Aminomethyl)phenyl]ethan-1-amine?

Methodological Answer:

  • Reductive Amination: React 2-(2-formylphenyl)acetonitrile with ammonia under hydrogen gas and a catalyst (e.g., Raney Ni) .
  • Substitution Reactions: Use halogenated precursors (e.g., 2-(2-bromophenyl)ethan-1-amine) with methylamine in polar aprotic solvents (DMF, DMSO) .
  • Protection/Deprotection Strategies: Temporarily protect amine groups with tert-butoxycarbonyl (Boc) to avoid side reactions during synthesis .

Q. How can researchers optimize reaction conditions to improve yields of 2-[2-(Aminomethyl)phenyl]ethan-1-amine?

Methodological Answer:

  • Catalyst Screening: Test palladium, nickel, or enzyme-based catalysts for reductive amination. Monitor yields via HPLC .
  • Solvent Effects: Compare polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess reaction efficiency .
  • Temperature Gradients: Perform reactions at 25°C, 50°C, and 80°C to identify optimal thermal conditions .
  • Kinetic Studies: Use in-situ FTIR or NMR to track intermediate formation and adjust reagent stoichiometry .

Q. How can contradictory toxicity data for 2-[2-(Aminomethyl)phenyl]ethan-1-amine be resolved?

Methodological Answer:

  • In Vitro Assays: Conduct MTT assays on human hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity .
  • Metabolite Profiling: Use LC-MS to identify metabolic byproducts in liver microsomes, which may explain toxicity variations .
  • Cross-Study Comparison: Replicate published protocols (e.g., dose ranges, exposure times) to identify methodological discrepancies .

Q. What computational approaches are suitable for predicting the biological interactions of 2-[2-(Aminomethyl)phenyl]ethan-1-amine?

Methodological Answer:

  • Molecular Docking: Simulate binding affinities with serotonin (5-HT2A) and dopamine (D2) receptors using AutoDock Vina .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Develop quantitative structure-activity relationship models to predict neuroactivity based on substituent effects .

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